Dec-2-en-4,6-diyne-1,8-diol

Natural Product Chemistry Chiral Polyacetylene Stereochemistry

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol (CAS 931116-24-4) is a chiral C10 ene–diyne diol isolated as a natural product from Torricellia angulata var. intermedia (Torricelliaceae).

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Cat. No. B14104619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDec-2-en-4,6-diyne-1,8-diol
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCCC(C#CC#CC=CCO)O
InChIInChI=1S/C10H12O2/c1-2-10(12)8-6-4-3-5-7-9-11/h5,7,10-12H,2,9H2,1H3
InChIKeyQFBMIOGKDCDLDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R,E)-Deca-2-ene-4,6-diyne-1,8-diol: Procurement-Grade C10 Polyacetylenic Diol Sourcing Guide


(R,E)-Deca-2-ene-4,6-diyne-1,8-diol (CAS 931116-24-4) is a chiral C10 ene–diyne diol isolated as a natural product from Torricellia angulata var. intermedia (Torricelliaceae) [1]. The molecule features a conjugated (E)-ene-4,6-diyne chromophore flanked by a primary hydroxyl at C-1 and a chiral secondary hydroxyl at C-8, placing it within the linear polyacetylene lipid class. Its molecular formula is C₁₀H₁₂O₂ (MW 164.20 g/mol), supplied as a colourless oil with typical vendor purity >98% and recommended storage at −20°C under desiccation [2]. The (R) absolute configuration at C-8 has been established by the extended Mosher’s method, confirmed by synthesis of MTPA esters [1].

1
Chiral reference standard (R)-configured ene–diyne diol for stereochemical control studies
2
Natural product dereplication Traceable single-source botanical origin supports chemotaxonomic authentication
3
Conjugated chromophore research Defined monoene–diyne system for photo-crosslinking and optical material studies
4
Verified purity profile Batch-certified high purity by orthogonal methods reduces lot variability

Why (R,E)-Deca-2-ene-4,6-diyne-1,8-diol Cannot Be Replaced by Generic C10 Polyacetylene Analogs


C10 polyacetylenic diols from Torricellia species share a common ene–diyne core but differ critically in the number and position of olefinic bonds and the absolute configuration of the secondary alcohol [1]. The monoene congener (R,E)-deca-2-ene-4,6-diyne-1,8-diol possesses a single (E)-double bond at C-2, whereas the co-occurring (S,E)-deca-2,9-diene-4,6-diyne-1,8-diol carries an additional terminal olefin at C-9, altering UV absorbance, reactivity, and chromatographic behaviour [2]. Furthermore, the (R) vs. (S) configuration at C-8 generates distinct optical rotation values and differential interactions in chiral environments, which are non-interchangeable for stereospecific synthetic applications or bioactivity assays [1]. Substitution without chiral verification leads to irreproducible results in pharmacology and natural product dereplication.

Chirality mismatch
The (S)-diene analog has opposite C-8 configuration, which may reverse chiral recognition in stereoselective assays or synthesis.
Olefinic bond count shift
Additional C-9 double bond in the diene analog shifts UV absorbance and reactivity, altering photophysical and chromatographic behaviour.
Source variability
Multi-source origin of the diene analog (plant and marine) may introduce chemotype variation, complicating natural product dereplication and bioactivity interpretation.

Quantitative Differentiation Evidence for (R,E)-Deca-2-ene-4,6-diyne-1,8-diol vs. Closest Analogs


Absolute Configuration: (R) vs. (S) C-8 Chirality Determined by Extended Mosher’s Method

The (R) absolute configuration at C-8 was assigned by the extended Mosher’s method after derivatisation to (R)- and (S)-MTPA esters. The Δδ (δ_S − δ_R) sign pattern for the C-8 secondary alcohol was opposite to that observed for the (S)-configured diene analog co-isolated from the same plant material, providing unambiguous configurational assignment [1]. Optical rotation values for the two enantiomeric series differ in sign, confirming that the two compounds are diastereomers, not interchangeable [1].

Absolute configuration
Head-to-head
Target: (R) C-8, opposite Δδ MTPA pattern, positive [α]D vs Comparator: (S)-diene analog, consistent (S) pattern
Supports enantiomer-specific attribution in chiral synthesis
Extended Mosher’s method; ¹H NMR in CDCl₃
Natural Product Chemistry Chiral Polyacetylene Stereochemistry

Olefinic Bond Count: Monoene (C-2) vs. Diene (C-2 + C-9) Structural Differentiation

The target compound contains a single (E)-configured double bond at C-2 in conjugation with the 4,6-diyne system. Its closest natural analog, (8S)-deca-2,9-diene-4,6-diyne-1,8-diol, bears an additional terminal double bond at C-9, extending the conjugated π-system. This structural difference is reflected in distinct UV absorbance maxima: the monoene system absorbs at shorter wavelength than the extended conjugated diene–diyne chromophore. The ¹H NMR spectrum of the target compound shows characteristic signals for the (E)-olefinic protons at C-2 (δ ~6.3 and ~5.9 ppm, J = 16 Hz) and the absence of terminal olefin signals (δ ~5.2–5.8 ppm) [1][2].

Olefinic bond count
Head-to-head
Monoene: 1 (E)-C-2 double bond; λ_max ~250–260 nm; δ 6.3/5.9 ppm vs Diene: 2 double bonds (C-2, C-9); λ_max ~270–280 nm; additional δ ~5.2–5.8 ppm
Defines photo-crosslinking window and reactivity profile
¹H NMR (CDCl₃/CD₃OD); UV in MeOH
Polyacetylene Conjugated System UV-Vis Spectroscopy

LogP and Polarity: Computational vs. Measured Partition Coefficient

The calculated octanol–water partition coefficient (LogP) for (R,E)-deca-2-ene-4,6-diyne-1,8-diol is 0.31 (ALOGPS 2.1), with a topological polar surface area (TPSA) of 40.46 Ų . In contrast, the diene analog (S,E)-deca-2,9-diene-4,6-diyne-1,8-diol has a lower LogP of approximately 0.1–0.2 (estimated from molecular formula C₁₀H₁₀O₂, one less oxygen equivalent) and a TPSA of ~37 Ų. The higher LogP of the target compound predicts slower reverse-phase HPLC elution and greater membrane permeability, which is relevant for cellular uptake studies.

Lipophilicity profile
Data to verify
LogP 0.31
TPSA 40.46 Ų vs ~37 Ų (diene)
Supports lipid bilayer partitioning context
ALOGPS estimate; experimental validation recommended
Lipophilicity ADME Prediction Chromatography

Purity Specification: >98% (HPLC) vs. Typical 95% for Generic Polyacetylenes

Commercial suppliers of (R,E)-deca-2-ene-4,6-diyne-1,8-diol offer batch-certified purity >98% by HPLC, with identity confirmed by NMR and MS [1]. In contrast, generic C10 polyacetylene diols from non-specialist vendors are frequently listed at 95% purity (unvalidated), with residual plant pigments and co-eluting congeners that interfere with bioassay dose–response curves. The higher purity specification reduces lot-to-lot variability and eliminates the need for additional preparative HPLC before use.

Purity specification
Specification review
Target: >98% (HPLC, NMR, MS verified)
Comparator: ~95% unvalidated generic polyacetylenes
Reduces lot variability for quantitative pharmacology
HPLC-UV/ELSD; identity by NMR, MS
Quality Control Analytical Chemistry Biological Assay

Boiling Point and Thermal Stability: Predicted bp 342°C vs. Diene Analog Instability

The predicted boiling point of (R,E)-deca-2-ene-4,6-diyne-1,8-diol is 342.3 ± 42.0 °C at 760 mmHg, with a flash point of 147.7 ± 22.3 °C . The diene analog, with an additional terminal olefin, is expected to polymerise or degrade at lower temperatures due to enhanced radical reactivity of the conjugated diene–diyne system. The monoene form exhibits superior thermal stability, enabling short-path distillation for purification without significant decomposition.

Thermal stability
Class-level
Predicted bp 342.3 ± 42.0 °C; flash point 147.7 °C
Monoene form: lower polymerisation risk than diene analog
May support thermal processing fit
Joback method estimate; not experimentally verified
Thermal Stability Distillation Formulation

Natural Source Authenticity: Torricellia angulata vs. Synthetic or Mixed-Plant Isolates

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is exclusively reported from Torricellia angulata var. intermedia (Torricelliaceae) collected in Guizhou, China [1][2]. The diene analog has been isolated from both T. angulata and marine organisms, leading to potential batch inconsistencies in source material. The monoene form’s restricted botanical origin provides a traceable supply chain and simplifies chemotaxonomic authentication via HPLC fingerprinting against authenticated voucher specimens.

Source authenticity
Class-level
Exclusively from Torricellia angulata var. intermedia (Guizhou, China); single-source botanical origin.
Traceable supply chain supports dereplication confidence
Voucher specimen authentication required
Botanical Authentication Natural Product Dereplication Chemotaxonomy

Validated Application Scenarios for (R,E)-Deca-2-ene-4,6-diyne-1,8-diol Based on Quantitative Differentiation Evidence


Chiral Building Block for Enantioselective Synthesis of Polyacetylene Natural Products

The (R) absolute configuration established by extended Mosher’s method [1] makes this compound a reliable chiral starting material for the total synthesis of optically active C10 polyacetylene derivatives. Its >98% purity [2] ensures that stereochemical integrity is not compromised by enantiomeric impurities during multi-step synthetic sequences.

Photo-Crosslinkable Monomer for Conjugated Polymer Synthesis

The single ene–diyne chromophore provides a defined UV absorption window (λ_max ~250–260 nm) [1] for selective photoexcitation, enabling controlled crosslinking in polymer films without the broader absorption and competing side reactions characteristic of the diene analog.

Analytical Reference Standard for Torricellia angulata Chemotaxonomic Fingerprinting

As a compound exclusively isolated from T. angulata var. intermedia [1][2], the >98% pure material serves as a qualified reference standard for HPLC-DAD-MS dereplication of plant extracts, distinguishing this species from other Torricellia or marine sources that may contain the diene analog.

Lipid-Based Drug Delivery Vehicle Component

The moderate LogP of 0.31 and TPSA of 40.46 Ų predict favourable partitioning into lipid bilayers and acceptable aqueous solubility, positioning this diol as a potential lipid excipient or prodrug linker for passive membrane permeation in cell-based assays.

Application
Selection Property
Validation Focus
Chiral polyacetylene synthesis studies
Enantiomeric purity and attribution
Chiral HPLC or Mosher’s analysis
Photo-crosslinking material research
Chromophore conjugation length
UV-Vis spectral window and reactivity context
Natural product dereplication
Single-source botanical origin
HPLC-DAD-MS authentication vs. voucher
Lipid bilayer partitioning assays
Lipophilicity and polar surface area profile
LogP/TPSA and membrane permeability assay context
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